2-(3,3-Difluorocyclobutylamino)-5-fluoronicotinic acid
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Overview
Description
2-(3,3-Difluorocyclobutylamino)-5-fluoronicotinic acid is a fluorinated organic compound with potential applications in various fields of scientific research. The presence of fluorine atoms in its structure can significantly alter its chemical and physical properties, making it a compound of interest in medicinal chemistry, materials science, and other areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutylamino)-5-fluoronicotinic acid typically involves the introduction of fluorine atoms into a cyclobutyl ring, followed by the formation of the nicotinic acid derivative. One common method includes the use of difluorocyclobutylamine as a starting material, which undergoes a series of reactions to introduce the fluorine atoms and form the desired product. The reaction conditions often involve the use of strong bases and fluorinating agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclobutylamino)-5-fluoronicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(3,3-Difluorocyclobutylamino)-5-fluoronicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclobutylamino)-5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and selectivity for certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluorocyclobutyl)acetic acid
- 2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid
Uniqueness
2-(3,3-Difluorocyclobutylamino)-5-fluoronicotinic acid is unique due to the presence of both a difluorocyclobutyl group and a fluoronicotinic acid moiety This combination of structural features can result in distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)amino]-5-fluoropyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2/c11-5-1-7(9(16)17)8(14-4-5)15-6-2-10(12,13)3-6/h1,4,6H,2-3H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAGHVCTLPOEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC2=C(C=C(C=N2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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